![molecular formula C18H17N3O2S B2815654 (Z)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide CAS No. 1904633-36-8](/img/structure/B2815654.png)
(Z)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a thieno[2,3-d]pyrimidin-3(4H)-one moiety, which is a fused ring system containing a thiophene and a pyrimidone . This moiety is known to be a part of various bioactive compounds . The compound also contains an acrylamide group attached to a phenyl ring, which could contribute to its reactivity and potential bioactivity.
Molecular Structure Analysis
The compound contains a conjugated system due to the presence of alternating single and double bonds in the thieno[2,3-d]pyrimidin-3(4H)-one and acrylamide moieties. This could potentially give the compound interesting optical and electronic properties .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions due to the presence of reactive functional groups. For example, the acrylamide group could undergo addition reactions, while the thieno[2,3-d]pyrimidin-3(4H)-one moiety could undergo electrophilic aromatic substitution reactions .Scientific Research Applications
- This compound has been investigated for its use in palladium-catalyzed direct alkenylation reactions. Specifically, it participates in C-3 alkenylation of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-ones through palladium-catalyzed C–H activation using oxygen as the terminal oxidant . This method allows for the synthesis of functionalized new derivatives of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
- Although not directly related to the compound itself, understanding its biosynthetic pathway is crucial. For instance, the regioisomer Z-2-oxo-4-methyl-3-pentene-1,5-dioic acid (Z-OMPD) has been identified as a major dicarboxylic acid in tulip tissues. While Z-OMPD’s biosynthetic pathway remains elusive, its isolation from tulip leaves and chemical synthesis have been explored .
- A related compound, 2-thioxodihydropyrido[2,3-d]pyrimidine, exhibited broad-spectrum antibacterial activity (MIC 0.49–3.9 μg/mL) and reasonable antifungal activity (MIC 31.25 μg/mL). This finding highlights the potential of similar structures for antimicrobial applications .
- Investigating the molecular packing of this compound in solid films is essential for improving OSC performance. Cryo-transmission electron microscopy (Cryo-TEM) revealed that it prefers a face-on dominant packing structure with an in-plane long-range conjugated backbone. This long-range ordering reduces energy distribution disorder, enhancing carrier lifetime in heterojunctions. Efficient energy transfer at Y6/PM6 interfaces led to a high power conversion efficiency of 16.8% .
- An efficient transition-metal-free route to quinazolin-4(3H)-ones involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols. This method is notable for its functional group tolerance, lack of transition metals, and ease of operation .
- The compound 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate has been studied . While not directly related to the compound you mentioned, it provides insights into the broader chemical space.
Palladium-Catalyzed Alkenylation
Biosynthetic Pathway Studies
Antibacterial and Antifungal Activity
Organic Solar Cells (OSC)
Quinazolin-4(3H)-ones Synthesis
Chromen-7-yl Acetate Derivatives
Mechanism of Action
Target of Action
Compounds with similar structures have been found to exhibit broad-spectrum antibacterial and antifungal activity .
Mode of Action
It is known that similar compounds interact with their targets to inhibit their function, leading to their antimicrobial effects .
Biochemical Pathways
It is likely that the compound interferes with essential biochemical pathways in the target organisms, leading to their death or growth inhibition .
Pharmacokinetics
Similar compounds have been found to have good traditional drug-like properties . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would need to be studied further to determine their impact on bioavailability.
Result of Action
The result of the action of this compound is the inhibition of growth or death of the target organisms. This is achieved through the compound’s interaction with its targets and its interference with essential biochemical pathways .
Future Directions
properties
IUPAC Name |
(Z)-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-13-20-17-15(9-12-24-17)18(23)21(13)11-10-19-16(22)8-7-14-5-3-2-4-6-14/h2-9,12H,10-11H2,1H3,(H,19,22)/b8-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIJNTMEKMYISA-FPLPWBNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)/C=C\C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.